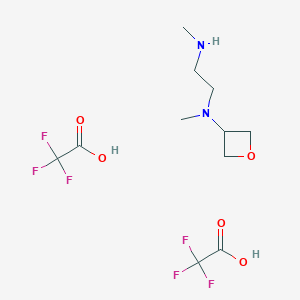

N,N'-Dimethyl-N'-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid

Description

N,N'-Dimethyl-N'-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid is a diamine derivative featuring a dimethyl-substituted ethane-1,2-diamine backbone with an oxetan-3-yl group at the N'-position. The compound is paired with trifluoroacetic acid (TFA) as a counterion, likely forming a salt to enhance solubility and stability. The oxetane moiety, a strained four-membered ether ring, introduces unique steric and electronic properties compared to other diamine derivatives.

Properties

IUPAC Name |

N,N'-dimethyl-N'-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2C2HF3O2/c1-8-3-4-9(2)7-5-10-6-7;2*3-2(4,5)1(6)7/h7-8H,3-6H2,1-2H3;2*(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUUADPJLLWFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C1COC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N'-Dimethyl-N'-(oxetan-3-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid is a compound characterized by its unique structural features, combining an oxetane ring with an ethane-1,2-diamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 116.16 g/mol. The structure includes:

- Oxetane Ring : A four-membered cyclic ether that can undergo ring-opening reactions.

- Ethane-1,2-diamine Moiety : Provides two amine functionalities that can interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with biological molecules through:

- Hydrogen Bonding : The amine groups can form hydrogen bonds with nucleophiles in biological systems.

- Metal Coordination : The compound may coordinate with metal ions, influencing enzymatic activities.

- Ring-opening Reactions : The oxetane ring can open under physiological conditions, leading to the formation of reactive intermediates that can interact with cellular components.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit varying degrees of antimicrobial effects. For instance:

- N1-(oxetan-3-yl)benzene-1,3-diamine demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

- The introduction of the oxetane ring in N,N'-Dimethyl-N'-(oxetan-3-yl)ethane-1,2-diamine may enhance its lipophilicity and membrane permeability, contributing to improved antibacterial properties.

Cytotoxicity Studies

Cytotoxicity assays reveal that compounds containing the oxetane structure can exhibit significant cytotoxic effects against cancer cell lines. For example:

- A related compound showed an IC50 value of 0.13 µM against human leukemia cells (CEM), indicating strong cytotoxic potential .

Comparative Analysis

To contextualize the biological activity of this compound within a broader framework, a comparative analysis with similar compounds is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N1-(oxetan-3-yl)benzene-1,3-diamine | Contains a benzene ring instead of ethane | Moderate antibacterial activity |

| Oxetan-3-ylamine | Lacks ethane backbone; contains only amine functionality | Limited biological activity |

| 2-[2-(1,1,2,2-pentafluoroethyl)oxetan] | Fluorinated derivative impacting reactivity | Enhanced lipophilicity; reduced solubility |

This table highlights how the unique combination of the oxetane ring and the ethane-1,2-diamine moiety in N,N'-Dimethyl-N'-(oxetan-3-yl)ethane-1,2-diamine may provide distinct pathways for biochemical interactions not present in other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For example:

- Synthesis : The synthesis typically involves the formation of the oxetane ring followed by the introduction of the ethane moiety through nucleophilic substitution reactions under optimized conditions .

- Biological Evaluation : In vitro studies have shown that derivatives exhibit varying degrees of cytotoxicity and antimicrobial activity. Notably, compounds with hydrophobic side chains demonstrated enhanced interactions with lipid membranes .

Comparison with Similar Compounds

Structural Comparison with Similar Diamine Derivatives

The ethane-1,2-diamine backbone is a common scaffold in coordination chemistry and catalysis. Key structural analogs include:

Table 1: Structural Comparison of Ethane-1,2-diamine Derivatives

The oxetan-3-yl group in the target compound distinguishes it from pyridyl or quinolyl substituents in MEP, BPMEN, and BQEN, which are known to stabilize high-valent metal centers in catalysis. In contrast, acylated polyamines with TFA counterions (e.g., 13b–13d) serve as intermediates in organic synthesis .

Electronic and Steric Effects of Substituents

- Pyridyl Groups (MEP, BPMEN): The electron-withdrawing nature of pyridyl substituents enhances metal-ligand bond strength, facilitating the stabilization of Fe(IV) and Fe(V) states in water oxidation and epoxidation .

- Oxetan-3-yl Group: The oxetane ring introduces steric bulk and electron-donating effects due to its ether oxygen.

- Quinolyl Groups (BQEN): The extended aromatic system in BQEN increases ligand rigidity and π-backbonding capacity, which may enhance selectivity in enzymatic oxidation .

Counterion Influence: Trifluoroacetate vs. Other Anions

Table 2: Counterion Effects on Diamine Complexes

The TFA counterion in the target compound likely improves solubility in organic solvents, a feature critical for synthetic applications. Triflate anions, however, are preferred in catalysis due to their inertness and ability to stabilize reactive intermediates .

Physical and Chemical Properties

While detailed data (e.g., melting point, solubility) for the target compound is unavailable, inferences can be drawn from analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.